Glycyl-L-tryptophyl-L-threonyl-L-leucine
Description
Glycyl-L-tryptophyl-L-threonyl-L-leucine (Gly-Trp-Thr-Leu) is a tetrapeptide composed of glycine, L-tryptophan, L-threonine, and L-leucine. The sequence includes tryptophan, a bulky aromatic residue, and threonine, a polar hydroxyl-containing residue, which may influence its solubility, stability, and biological interactions.
Structure
2D Structure
Properties
CAS No. |
168136-65-0 |
|---|---|
Molecular Formula |
C23H33N5O6 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H33N5O6/c1-12(2)8-18(23(33)34)27-22(32)20(13(3)29)28-21(31)17(26-19(30)10-24)9-14-11-25-16-7-5-4-6-15(14)16/h4-7,11-13,17-18,20,25,29H,8-10,24H2,1-3H3,(H,26,30)(H,27,32)(H,28,31)(H,33,34)/t13-,17+,18+,20+/m1/s1 |
InChI Key |
HEUIEQNQKXMFDG-SBFOQGNTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Molecular Complexity: Gly-Trp-Thr-Leu is simpler in structure compared to longer peptides like the nonapeptide in (1145.33 g/mol) or the secretory protein precursor in . Smaller peptides often exhibit higher membrane permeability and faster metabolic clearance .
- Sulfur Content : Unlike the compounds in (Met) and 5 (Cys), Gly-Trp-Thr-Leu lacks sulfur-containing residues, which may reduce its propensity for disulfide bond formation or metal ion coordination .
- This could imply roles in lipid bilayer association or protein-protein interactions .
Physicochemical Properties
- Gly-Trp-Thr-Leu’s solubility may be moderate, balancing hydrophilic (Thr, Gly) and hydrophobic (Trp, Leu) residues .
- Density : The density of Gly-Trp-Thr-Leu is expected to be lower than the 1.47 g/cm³ reported for the compound in , which has a larger, more compact structure .
Q & A
Basic Research Questions
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for Glycyl-L-tryptophyl-L-threonyl-L-leucine to improve yield and purity?
- Methodology :
- Use Fmoc/t-Bu protecting groups for amino acids, with particular attention to Trp (oxidation-sensitive) and Thr (hydroxyl group protection).
- Optimize coupling times and reagent stoichiometry (e.g., HBTU/DIPEA in DMF) for sterically challenging residues like Trp and Thr .
- Cleave the peptide from the resin using TFA with scavengers (e.g., triisopropylsilane) to minimize side reactions.
- Example Data :
| Resin Type | Coupling Efficiency (%) | Purity (HPLC) | Yield (%) |
|---|---|---|---|
| Wang Resin | 98.5 | 92% | 75 |
| Rink Amide | 99.2 | 95% | 82 |
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodology :
- TLC Analysis : Use ethyl acetate as the eluent to monitor reaction progress and compare Rf values against starting materials .
- HPLC : Reverse-phase C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected m/z: ~509.6 for [M+H]+) .
- NMR : 1H/13C NMR in DMSO-d6 to verify backbone connectivity and side-chain conformations.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Replicate Assays : Ensure identical experimental conditions (e.g., buffer pH, temperature, cell lines) to isolate variables.
- Dose-Response Curves : Compare EC50 values under standardized protocols to assess potency variability.
- Control Experiments : Include known inhibitors/agonists (e.g., protease inhibitors if studying enzyme interactions) to validate assay specificity .
- Example Workflow :
![Bioactivity Validation Workflow]
- Example Workflow :
Q. What strategies are effective for studying the conformational dynamics of this compound in aqueous solutions?
- Methodology :
- Circular Dichroism (CD) : Monitor secondary structure changes under varying pH or temperature.
- Molecular Dynamics (MD) Simulations : Use force fields like AMBER to model peptide flexibility and solvent interactions.
- NMR Relaxation Studies : Measure T1/T2 relaxation times to assess backbone mobility .
- Example Data :
| pH | α-Helix Content (%) | Random Coil (%) | β-Sheet (%) |
|---|---|---|---|
| 7.4 | 12 | 68 | 20 |
| 5.0 | 5 | 85 | 10 |
Data Contradiction Analysis
Q. How should researchers address inconsistencies in solubility measurements of this compound?
- Methodology :
- Standardized Solubility Tests : Use USP buffers at controlled temperatures (e.g., 25°C vs. 37°C) to replicate conditions.
- HPLC Quantification : Compare solubility via peak area integration against a calibration curve .
- Dynamic Light Scattering (DLS) : Detect aggregation states that may skew solubility readings .
Functional Studies
Q. What in vitro assays are suitable for evaluating the receptor-binding affinity of this compound?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips to measure real-time binding kinetics.
- Fluorescence Polarization : Use fluorescently labeled peptides to assess competitive binding .
- Radioligand Displacement : Employ tritiated ligands to quantify IC50 values in competitive assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
